1-Benzyl-3-bromobenzene
Overview
Description
1-Benzyl-3-bromobenzene is an organic compound with the molecular formula C13H11Br It is a derivative of benzene, where a benzyl group and a bromine atom are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is carefully monitored to control temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-benzylbenzene by removing the bromine atom .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: 1-Benzylbenzene
Scientific Research Applications
1-Benzyl-3-bromobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the benzyl group undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Benzyl-4-bromobenzene (C13H11Br): Similar structure but with the bromine atom at a different position on the benzene ring.
1-Benzyl-3-chlorobenzene (C13H11Cl): Similar structure with a chlorine atom instead of bromine
Uniqueness: 1-Benzyl-3-bromobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a benzyl group and a bromine atom allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-3-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBNQIVUWJLMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344515 | |
Record name | 1-Benzyl-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-39-6 | |
Record name | 1-Benzyl-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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